![molecular formula C11H14BrNO2 B027572 N-[(3-溴苯基)亚甲基]-2,2-二甲氧基乙胺 CAS No. 497863-61-3](/img/structure/B27572.png)

N-[(3-溴苯基)亚甲基]-2,2-二甲氧基乙胺

描述

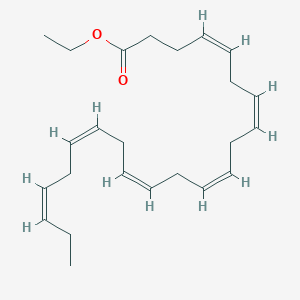

“N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine” is a chemical compound that has drawn attention in various fields of organic chemistry and materials science due to its unique structure and potential applications. The molecule features a 3-bromophenyl group attached to a methylene bridge, which is further connected to a 2,2-dimethoxyethanamine moiety. This structure presents interesting properties for study, including chemical reactivity, molecular interactions, and potential applications in synthesis and material development.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, starting from basic aromatic substrates through processes like bromination, Gabriel synthesis, and hydrazinolysis. For example, the synthesis of 2,2-Dimethoxyethanamine, an important intermediate, has been achieved from vinyl acetate via bromination, Gabriel synthesis, and hydrazinolysis, demonstrating a general approach that could be adapted for the synthesis of “N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine” (Song Hong-rui, 2011).

Molecular Structure Analysis

The molecular structure of related bromophenyl compounds has been determined through techniques like X-ray crystallography, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule. For instance, crystal structure analyses have highlighted the dihedral angles, bond lengths, and other geometric parameters that define the structure of these molecules, which are crucial for understanding their chemical behavior and reactivity (J. Jasinski et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving “N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine” and its analogs can encompass a wide range of transformations, including condensation reactions to form Schiff bases, which are characterized by their formation conditions and analyzed by spectroscopic methods such as FT-IR, NMR, and MS (I. Warad et al., 2016).

科学研究应用

法医毒理学中的分析检测

N-[(3-溴苯基)亚甲基]-2,2-二甲氧基乙胺及其衍生物已在法医毒理学中被识别用于检测非法药物使用。例如,开发了一种高效液相色谱串联质谱 (HPLC-MS/MS) 方法,用于鉴定和定量严重中毒病例中血清和尿液中的类似化合物 25B-NBOMe (Poklis 等人,2014)。此类分析技术对于药物滥用案件的准确诊断和法律程序至关重要。

抗氧化剂和抗癌潜力

研究还探讨了溴酚衍生物的生物活性,突出了它们在药物开发中的潜力,因为它们具有抗氧化剂、抗癌、抗糖尿病和抗炎活性。一项研究合成了新的甲基化和乙酰化溴酚衍生物,并评估了它们的抗氧化剂和抗癌活性。化合物显示出显着改善细胞模型中 H2O2 诱导的氧化损伤和 ROS 产生的作用,以及诱导白血病细胞凋亡,表明它们在开发治疗剂中的作用 (董等人,2022)。

有机化学中的合成和中间体用途

该化合物在有机合成中也具有相关性。一项研究报道了 2,2-二甲氧基乙胺的合成,这是 N-[(3-溴苯基)亚甲基]-2,2-二甲氧基乙胺的关键中间体,证明了其在制备更复杂分子中的重要性。该合成以操作简便、成本低、反应时间短等优点著称,有利于工业应用 (宋宏瑞,2011)。

属性

IUPAC Name |

1-(3-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-4-3-5-10(12)6-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHLGZYOYSZWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=CC1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629309 | |

| Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine | |

CAS RN |

497863-61-3 | |

| Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

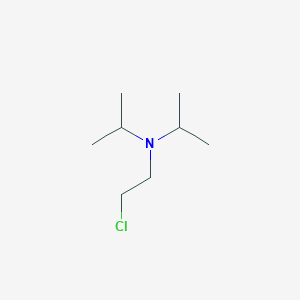

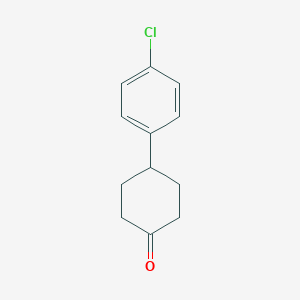

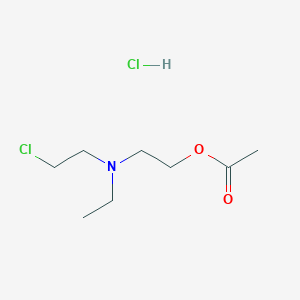

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)

![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)

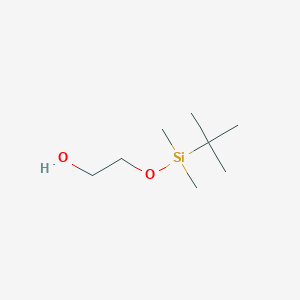

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)